What are the chemical and physical properties of 9,10-Bis(bromomethyl)anthracene?
What are the chemical and physical properties of 9,10-Bis(bromomethyl)anthracene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of 9,10-Bis(bromomethyl)anthracene, a key intermediate in organic synthesis.
Core Chemical and Physical Properties
9,10-Bis(bromomethyl)anthracene is a crystalline solid organic compound.[1] Its core structure consists of an anthracene backbone with two bromomethyl groups substituted at the 9 and 10 positions. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules.[2]
Tabulated Physical and Chemical Data
| Property | Value |
| CAS Number | 34373-96-1[3][4] |
| Molecular Formula | C₁₆H₁₂Br₂[3][5] |
| Molecular Weight | 364.07 g/mol [3][5] |
| Melting Point | >230°C (with decomposition)[4][6] |
| Boiling Point | 478.5 ± 25.0 °C (Predicted)[4] |
| Appearance | Solid[4] |
| Solubility | Slightly soluble in DMSO (with heating)[4] |
Spectroscopic and Structural Characterization
The structure of 9,10-Bis(bromomethyl)anthracene is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the protons of the two bromomethyl groups (–CH₂Br). The aromatic protons on the anthracene core will appear as multiplets in the aromatic region of the spectrum.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the bromomethyl carbons and the aromatic carbons of the anthracene ring system.
Infrared (IR) Spectroscopy
Key characteristic absorption bands in the IR spectrum of 9,10-Bis(bromomethyl)anthracene include:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretching | 3100-3000[2] |
| Aliphatic C-H stretching (from -CH₂Br) | 3000-2850[2] |
| Aromatic C=C stretching | 1650-1450[2] |
Reactivity and Synthetic Applications
The chemical reactivity of 9,10-Bis(bromomethyl)anthracene is dominated by the two bromomethyl groups. The benzylic bromine atoms are excellent leaving groups, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic substitution reactions.[2]
This reactivity allows for the facile introduction of the anthracene core into larger molecules. For instance, it readily reacts with primary and secondary amines to form stable carbon-nitrogen bonds.[2] This property is widely exploited in the synthesis of anthracene-containing macrocycles and polymers.[2] These resulting materials often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors and electronic devices.[2]
Caption: Reactivity of 9,10-Bis(bromomethyl)anthracene.
Experimental Protocols
Synthesis of 9,10-Bis(bromomethyl)anthracene
A common method for the synthesis of 9,10-Bis(bromomethyl)anthracene involves the reaction of anthracene with paraformaldehyde and hydrobromic acid in acetic acid.[7][8]
Materials:
-
Anthracene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Aqueous Hydrobromic Acid (48 wt%)[7]
-
Cetyltrimethylammonium bromide (optional, as a phase transfer catalyst)[7]
-
Toluene for recrystallization[7]
Procedure:
-
A mixture of anthracene, paraformaldehyde, and cetyltrimethylammonium bromide in glacial acetic acid is stirred at room temperature.[7]
-
Aqueous HBr (48 wt%) is added dropwise to the reaction mixture over a period of one hour.[7]
-
The reaction mixture is then heated to 80°C and stirred for 5 hours.[7]
-
After cooling to room temperature, the precipitate is collected by filtration.[7]
-
The solid is washed with water and then dried.[7]
-
The crude product is purified by recrystallization from toluene to yield pure 9,10-Bis(bromomethyl)anthracene.[7]
Caption: Synthesis of 9,10-Bis(bromomethyl)anthracene.
Example of a Subsequent Reaction: Synthesis of 9,10-Bis(benzimidazol-1-ylmethyl)anthracene
This protocol illustrates the use of 9,10-Bis(bromomethyl)anthracene as a precursor in a nucleophilic substitution reaction.[7]
Materials:
-
9,10-Bis(bromomethyl)anthracene
-
Benzimidazole
-
Aqueous Potassium Hydroxide (10 M)
-
Toluene
-
Tetrabutylammonium hydroxide (Bu₄NOH, 40%)
-
Magnesium Sulfate (MgSO₄)
-
Chloroform
-
Hexane
Procedure:
-
A mixture of 9,10-Bis(bromomethyl)anthracene, benzimidazole, aqueous KOH, toluene, and a few drops of Bu₄NOH is stirred and refluxed for 10 hours.[7]
-
The mixture is then cooled, and the solid is removed by filtration.[7]
-
The filtrate is diluted with water, and the organic layer is separated.[7]
-
The organic layer is dried over MgSO₄ and concentrated.[7]
-
The crude product is purified by recrystallization from a chloroform/hexane mixture (1:1) to yield 9,10-Bis(benzimidazol-1-ylmethyl)anthracene.[7]
Safety and Handling
9,10-Bis(bromomethyl)anthracene is an irritant. It is known to cause skin irritation and may cause respiratory irritation.[5] It is also very toxic to aquatic life.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
9,10-Bis(bromomethyl)anthracene is a versatile and reactive compound that serves as a crucial building block in the synthesis of a wide array of anthracene-based materials. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an invaluable tool for researchers in organic chemistry, materials science, and drug development.
References
- 1. CAS 2417-77-8: 9-(Bromomethyl)anthracene | CymitQuimica [cymitquimica.com]
- 2. 9,10-Bis(bromomethyl)anthracene|Research Chemical [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 9,10-Bis(bromomethyl)anthracene CAS#: 34373-96-1 [m.chemicalbook.com]
- 5. 9,10-Bis(bromomethyl)anthracene | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,10-Bis(bromomethyl)anthracene | 34373-96-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
